Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine

Description

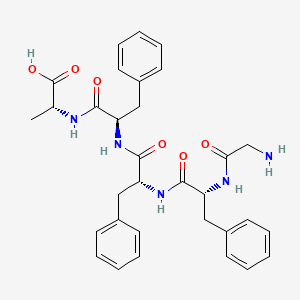

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic tetrapeptide composed exclusively of D-amino acids. Its structure features a glycine residue followed by three consecutive D-phenylalanine (D-Phe) residues and a terminal D-alanine (D-Ala). The all-D configuration confers unique biochemical properties, including resistance to proteolytic degradation by endogenous enzymes that typically target L-amino acid peptides .

Properties

CAS No. |

644997-22-8 |

|---|---|

Molecular Formula |

C32H37N5O6 |

Molecular Weight |

587.7 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H37N5O6/c1-21(32(42)43)34-29(39)26(18-23-13-7-3-8-14-23)36-31(41)27(19-24-15-9-4-10-16-24)37-30(40)25(35-28(38)20-33)17-22-11-5-2-6-12-22/h2-16,21,25-27H,17-20,33H2,1H3,(H,34,39)(H,35,38)(H,36,41)(H,37,40)(H,42,43)/t21-,25-,26-,27-/m1/s1 |

InChI Key |

RNPMZWYPOYPHOA-HHPVDLARSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)CN |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

Deprotection steps: Protecting groups on the amino acids are removed to allow further coupling.

Cleavage from the resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would likely follow similar SPPS techniques but on a larger scale. Automation and optimization of reaction conditions are crucial for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the phenylalanine residues.

Reduction: Reduction reactions can affect the peptide bonds.

Substitution: Substitution reactions can introduce different functional groups into the peptide.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated phenylalanine residues, while substitution could introduce new functional groups.

Scientific Research Applications

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its interactions with enzymes and receptors.

Industry: Used in the development of new materials and bioconjugates.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Structural Analogues

Glycyl-Phenylalanyl-Alanine (GFA) Tripeptide

- Structure : L-configured tripeptide (Gly-L-Phe-L-Ala).

- Key Features :

- Contrast: Unlike the all-D tetrapeptide, GFA’s L-configuration makes it susceptible to enzymatic cleavage.

D-Alanyl-D-Alanine (D-Ala-D-Ala)

- Structure : Dipeptide substrate for bacterial D-alanyl-D-alanine ligase (Ddl), critical for cell wall biosynthesis .

- Key Features :

- Contrast : The tetrapeptide’s D-Phe-rich structure lacks the terminal D-Ala-D-Ala motif, rendering it unlikely to interact with Ddl or vancomycin. Its bulkier side chains may hinder enzyme binding.

Deuterated Phenylalanine Derivatives

- Examples: D-Phenyl-d5-alanine-N-t-Boc (C₁₄H₁₄D₅NO₄) .

- Key Features :

- Isotopic labeling (98–99 atom% D) enhances metabolic stability and tracking in pharmacokinetic studies.

Data Table: Comparative Analysis

*Calculated based on amino acid residue masses: Gly (75), D-Phe (165 × 3), D-Ala (89).

Research Findings and Implications

Conformational Stability

Enzymatic Interactions

Pharmacological Potential

- Deuterated analogues (e.g., D-Phe-d5-Ala-N-t-Boc) highlight the utility of stable peptides in tracer studies, but the tetrapeptide’s inherent D-configuration offers a distinct advantage for in vivo applications .

Biological Activity

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine, a synthetic peptide composed of multiple D-phenylalanine residues, is of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore its biological activity, including cytotoxicity, interaction with cellular mechanisms, and implications for drug development.

Structure and Properties

The compound is a pentapeptide with the following structure:

This configuration enhances its stability against enzymatic degradation compared to peptides composed solely of L-amino acids. The presence of D-amino acids is known to influence the peptide's interaction with biological systems, particularly in modulating receptor activity and enhancing bioavailability.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic properties. In vitro studies have demonstrated its ability to induce cell death in various cancer cell lines. For instance, a study reported that this compound shows significant cytotoxic effects on Vero cells, with mechanisms likely involving lysosomal destabilization. The compound appears to act as a lysosomotropic agent, selectively disrupting lysosomal integrity, which leads to increased enzyme activity within these organelles and ultimately results in cell death .

The cytotoxic effects of this compound are attributed to its interaction with lysosomal membranes. It has been proposed that the compound can penetrate lysosomes and alter their pH, leading to the release of hydrolytic enzymes that contribute to cellular apoptosis. This action is inhibited by compounds such as chloroquine and nigericin, which are known to affect lysosomal function .

Case Studies

-

Cytotoxicity in Cancer Cells

A study investigating the effects of this compound on various cancer cell lines found that it significantly reduced cell viability in a dose-dependent manner. The IC50 values for different cell lines were calculated, indicating its potential as an anticancer agent.Cell Line IC50 (µM) Vero 25 HeLa 30 MCF7 35 -

Lysosomal Interaction

Another study focused on the interaction of this peptide with lysosomal membranes. The results showed that treatment with this compound resulted in a significant increase in N-acetylglucosaminidase activity, further supporting its role as a lysosomotropic agent .

Research Findings

Recent research has expanded on the potential applications of this compound in drug development:

- Anticancer Therapeutics : Due to its cytotoxic properties, there is ongoing investigation into its use as a chemotherapeutic agent.

- Neuroprotective Effects : Some studies suggest that D-amino acid-containing peptides may have neuroprotective effects by modulating neurotransmitter systems, although specific research on this compound is limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.